4-(1,3-二氧戊环-2-基)二苯甲酮

描述

Synthesis Analysis

The synthesis of 4-(1,3-Dioxolan-2-yl)benzophenone derivatives often involves the reaction of benzophenone with various reactants to introduce the 1,3-dioxolane ring. For example, the synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane from dimethyl-L-tartrate and benzophenone showcases the strategic incorporation of the dioxolane ring into the benzophenone framework, employing specific stereochemical configurations (Irurre et al., 1992).

Molecular Structure Analysis

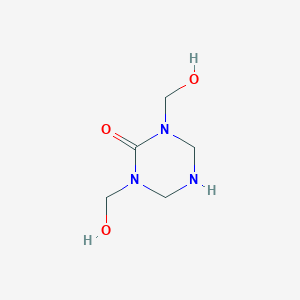

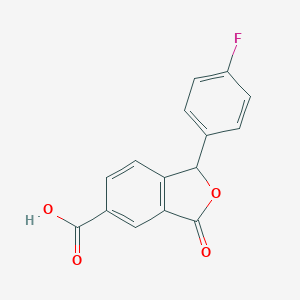

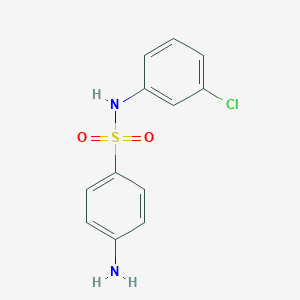

The molecular structure of 4-(1,3-Dioxolan-2-yl)benzophenone derivatives has been elucidated through various spectroscopic and crystallographic techniques. The compound's structure is characterized by the presence of the dioxolane ring attached to the benzophenone core, with the molecular conformation influenced by factors such as intramolecular hydrogen bonding and steric interactions. X-ray and IR structural studies have provided insight into the preferred conformation and specific interactions, such as OH⋯Ph, within these molecules (Irurre et al., 1992).

Chemical Reactions and Properties

4-(1,3-Dioxolan-2-yl)benzophenone can participate in a variety of chemical reactions, exploiting its dioxolane ring and carbonyl group for further functionalization. For instance, photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes has been demonstrated, highlighting the compound's reactivity and potential in synthesizing monoprotected 1,4-diketones through radical pathways (Mosca et al., 2001).

Physical Properties Analysis

The physical properties of 4-(1,3-Dioxolan-2-yl)benzophenone derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for their application in various domains. These properties are significantly influenced by the molecular structure and the specific functional groups present in the compound. The crystal structure analysis, revealing one-dimensional chains formed via hydrogen bonding, provides valuable information on the compound's solid-state properties (Hsiao et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-(1,3-Dioxolan-2-yl)benzophenone, including reactivity, stability, and chemical transformations, are influenced by the dioxolane ring and the benzophenone core. The ability to undergo photochemical reactions, participate in polymerization processes, and serve as a precursor for the synthesis of various derivatives underscores the versatility of this compound. For example, the use of benzophenone-1,3-dioxane as a free radical initiator for photopolymerization highlights its utility in material science and polymer chemistry (Wang et al., 2010).

科学研究应用

环境影响和生态毒理学

二苯甲酮衍生物的出现、毒性和生态风险

二苯甲酮-3,与 4-(1,3-二氧戊环-2-基)二苯甲酮属于同一系列的化合物,因其环境存在和生态毒理学效应而被广泛研究。它存在于防晒霜和各种消费品中,其广泛使用引起了人们对其对水生生态系统影响的担忧。二苯甲酮-3 及其代谢物由于其亲脂性和生物蓄积性,已在水、土壤、沉积物和生物群中被检测到,引发了人们对其内分泌干扰能力以及通过环境介质暴露对人类健康潜在影响的质疑 (Kim 和 Choi,2014)。

生物活性及应用

金丝桃科植物中的多异戊二烯基二苯甲酮

多异戊二烯基二苯甲酮,与二苯甲酮衍生物具有相同的结构核心,已证明具有一系列有效的生物活性。从金丝桃科植物中分离出的这些化合物表现出细胞毒性、抗菌、抗氧化和抗炎特性。它们对癌细胞进程的影响以及作为治疗耐药性 HIV-1 的非核苷逆转录酶抑制剂 (NNRTI) 的潜力突出了二苯甲酮衍生物多样化的治疗应用 (Acuña、Jancovski 和 Kennelly,2009)。

化学性质和合成

作为自由基清除剂的色酮和苯并恶嗪酮

色酮和苯并恶嗪酮,通过其结构特征和合成途径与二苯甲酮衍生物相关,以其抗氧化潜力而闻名。这些化合物存在于正常的人类饮食中,并与各种生理活动有关,包括抗炎和抗糖尿病作用。它们中和活性氧和阻止自由基过程的能力表明它们在预防细胞损伤和相关疾病方面很有用 (Yadav、Parshad、Manchanda 和 Sharma,2014)。

属性

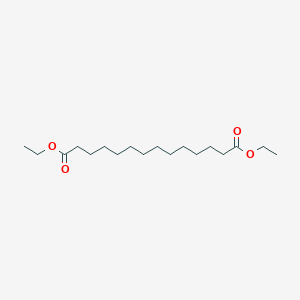

IUPAC Name |

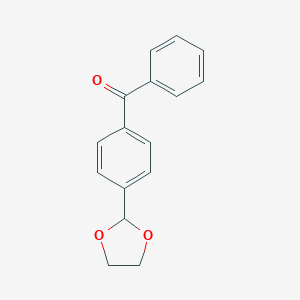

[4-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYFENSENCKTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645094 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxolan-2-YL)benzophenone | |

CAS RN |

103741-08-8 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)